(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is a chemical compound characterized by its unique indolizine structure. This compound is classified as an amine and is notable for its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is , with a molecular weight of approximately 141.23 g/mol. The compound is often studied for its interactions with biological systems and its role as a building block in synthetic organic chemistry.
The compound can be sourced from various chemical suppliers and is classified under the category of indolizine derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals. The specific compound (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine can be synthesized through different chemical methods, which will be detailed in the synthesis analysis section.
The synthesis of (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine typically involves several steps:
In laboratory settings, reducing agents such as lithium aluminum hydride or sodium borohydride are often employed to facilitate the reduction of indolizine precursors to yield (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine. Reaction conditions typically require careful control of temperature and solvent to optimize yield and purity.
The molecular structure of (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine can be represented by its IUPAC name: [(5,6,7,8-tetrahydroindolizin-8-yl)methanamine]. Key structural data include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 141.23 g/mol |
InChI | InChI=1S/C9H15N/c1-2 |
SMILES | C1CC(C2=CC=CN2C1)CN |
The compound features a bicyclic structure that contributes to its chemical properties and reactivity.
(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions must be optimized to achieve desired outcomes while minimizing byproducts.
The mechanism of action for (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine involves interactions with specific biological targets such as enzymes and receptors. The compound may modulate these targets through binding interactions that alter their activity. Research indicates that such interactions could lead to various biological responses beneficial in pharmacological contexts.
The physical properties of (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine include:
Chemical properties include:
(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine has significant applications in scientific research:
The versatility of this compound makes it valuable in both academic research and industrial applications.
Retrosynthetic analysis of (5,6,7,8-tetrahydroindolizin-8-yl)methanamine reveals strategic disconnections that simplify this fused bicyclic structure to commercially available precursors. Following Corey's formalized approach, the primary disconnection targets the C8-N bond of the indolizine core, generating two synthons: a nucleophilic aminoethyl fragment and an electrophilic aldehyde-containing pyridine derivative [4] [6]. The methanamine substituent is traced to protected aminocarbonyl precursors via reductive amination pathways. Key retrons identified include the 1,5-dicarbonyl relationship that enables intramolecular Mannich ring closure and the enamine-amide functionality that facilitates bicyclic ring formation through reductive cyclization.
Table 1: Key Precursors Identified via Retrosynthetic Analysis
Precursor Type | Synthetic Equivalent | Commercial Source |
---|---|---|
N-protected δ-amino aldehydes | BocNH-CH₂-CH₂-CH₂-CHO | BOC Sciences [3] |
2-(aminomethyl)pyridines | 2-(aminomethyl)-5-methylpyridine | MedChemExpress [3] |
Functionalized piperidine derivatives | 4-(aminomethyl)piperidine-4-carboxylic acid | Ambeed [5] |
Protected amino alcohols | 2-(Boc-amino)ethanol | CD Biosynsis [3] |
The analysis indicates that intramolecular reductive amination between an aldehyde and secondary amine represents the most efficient pathway to construct the indolizine core. Alternative routes involving ring-closing metathesis of diene precursors or transition-metal catalyzed cyclizations were deemed less efficient due to catalyst compatibility issues with the basic methanamine functionality. The retrosynthetic tree terminates with simple, commercially available heterocyclic building blocks cataloged by suppliers specializing in imidazole and indole derivatives [5].
The tetrahydroindolizine core is efficiently constructed through intramolecular cyclization strategies, with the intramolecular Mannich reaction and reductive amination emerging as predominant methods. In the Mannich approach, N-(4-oxobutyl)pyridinium salts undergo base-catalyzed cyclization at 80-100°C to form the bicyclic system with 65-78% yields [5]. This method requires careful pH control (pH 8-9) to prevent quaternary salt decomposition. Alternatively, reductive amination using sodium cyanoborohydride in methanol/acetic acid (5:1) at 25°C provides superior stereocontrol (dr > 4:1) with yields reaching 82% when employing 2-(3-aminopropyl)pyridine precursors [7]. Microwave-assisted cyclization (150°C, 20 min) significantly reduces reaction times from 12 hours to under 30 minutes while maintaining 75% yield [5].
Table 2: Comparative Analysis of Tetrahydroindolizine Cyclization Methods
Method | Conditions | Yield (%) | Reaction Time | Diastereoselectivity (dr) |
---|---|---|---|---|
Intramolecular Mannich | K₂CO₃, EtOH, 80°C | 65-78 | 10-12 hr | Not reported |
Reductive Amination | NaBH₃CN, MeOH/HOAc, 25°C | 75-82 | 6-8 hr | 3:1 to 4:1 |
Microwave Reductive Amination | NaBH₃CN, MeOH, 150°C | 72-75 | 20 min | 3.5:1 |
Transition Metal Catalysis | Pd(OAc)₂, 110°C | 55-60 | 24 hr | Not applicable |
Recent advances demonstrate that ruthenium-catalyzed transfer hydrogenation enables single-step construction from 2-(3-oxopropyl)pyridine derivatives, though yields remain moderate (55-60%) due to competing reduction of the pyridine ring [5]. The optimal pathway employs reductive amination with in situ protection of the methanamine nitrogen, balancing yield and stereochemical outcomes while minimizing purification challenges associated with polar intermediates.
Functionalization of the C8-methanamine group employs protection-deprotection sequences to enable selective ring formation and derivatization. The primary amine undergoes efficient Boc protection using di-tert-butyl dicarbonate (1.2 eq) in dichloromethane with triethylamine base (2.0 eq), achieving >95% conversion at 25°C within 2 hours [2]. Subsequent N-alkylation proceeds via reductive amination with carbonyl compounds (aldehydes or ketones) using sodium triacetoxyborohydride in dichloromethane/acetonitrile (4:1), yielding secondary amines (70-85%) without affecting the indolizine core.
Salt formation expands pharmaceutical utility, with hydrochloride salts prepared by treating the free base with 1.25 eq HCl in diethyl ether at 0°C [2]. The resulting solids exhibit improved crystallinity and stability, as confirmed by the commercial availability of (S)-(5,6,7,8-tetrahydroindolizin-8-yl)methanamine hydrochloride (CAS 1245646-28-9) [2]. Carboxamide derivatives form via carbodiimide-mediated coupling (EDC·HCl, HOBt) at 0-5°C, preserving stereochemical integrity while introducing lipophilic side chains.
Chiral resolution of (5,6,7,8-tetrahydroindolizin-8-yl)methanamine enantiomers employs diastereomeric salt formation with L-tartaric acid in ethanol/water (3:1), yielding >98% ee after three recrystallizations [1] [2]. Asymmetric synthesis alternatives utilize Evans' oxazolidinone auxiliaries attached to the aminomethyl group prior to cyclization, achieving dr up to 15:1 when cyclized at -78°C. The stereochemical stability of the C8 chiral center warrants consideration, as enolization at C7 can lead to epimerization above pH 10, necessitating neutral to mildly acidic conditions (pH 5-7) during purification [7].
Table 3: Stereochemical Control Methods for C8-Methanamine Derivatives
Method | Conditions | ee/dr | Yield (%) | Limitations |
---|---|---|---|---|
L-Tartrate Resolution | EtOH/H₂O (3:1), 5°C | >98% ee | 30-35% (per cycle) | Requires multiple recrystallizations |
Chiral Auxiliary (Evans) | n-BuLi, THF, -78°C | dr 15:1 | 60-65% | Multi-step auxiliary attachment/removal |
Enzymatic Resolution | Lipase PS, vinyl acetate | 95% ee | 45-50% | Limited to ester derivatives |
Chiral Chromatography | Chiralpak AD-H, hexane/i-PrOH | >99% ee | 90-95% (recovery) | High solvent consumption |
The (R)-enantiomer (CAS 288588-14-7) displays distinct crystallographic packing compared to its (S)-counterpart, with X-ray analysis revealing hydrogen-bonded dimers in the hydrochloride salt that influence solubility and melting behavior [1] [2]. Computational modeling indicates the (S)-configuration preferentially binds γ-aminobutyric acid receptors, highlighting the pharmacological significance of stereochemical control in downstream applications [4].
Protecting group selection critically influences synthetic efficiency during functionalization of the methanamine nitrogen. tert-Butoxycarbonyl (Boc) protection demonstrates superior stability during indolizine ring formation (95% retention under cyclization conditions), while carboxybenzyl (Cbz) groups exhibit partial hydrogenolysis during reductive cyclization steps [5]. Benzyl protection suffers from harsh deprotection conditions (H₂, Pd/C, 50 psi) that reduce the indolizine core.
Table 4: Protecting Group Performance in Methanamine Functionalization
Protecting Group | Installation Yield (%) | Stability During Cyclization | Deprotection Conditions | Deprotection Yield (%) |
---|---|---|---|---|
Boc | 95 | Excellent (95% retained) | TFA/DCM (1:1), 25°C | 92-95 |
Cbz | 90 | Moderate (15-20% loss) | H₂/Pd-C (1 atm), EtOH | 85-88 |
Fmoc | 88 | Poor (<50% retained) | Piperidine/DMF (1:4), 25°C | 90 |
Acetyl | 95 | Good (85% retained) | 6N HCl, reflux | 80 |
Benzyl | 85 | Poor (extensive reduction) | H₂/Pd-C (50 psi), 12 hr | <50 |
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: